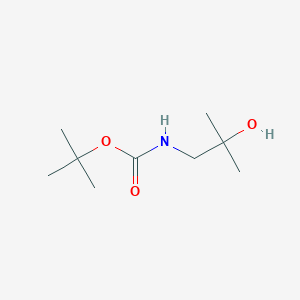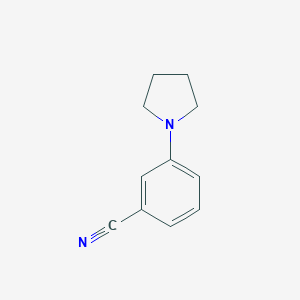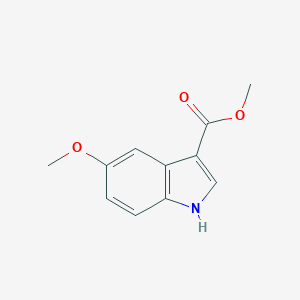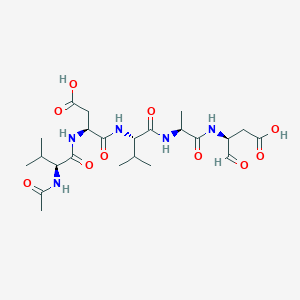
2-Propylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylpyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of pyridine derivatives and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Propylpyridin-3-amine is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. The compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant enzymes. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-Propylpyridin-3-amine has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, the compound has been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Propylpyridin-3-amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. The compound has also been found to exhibit low toxicity, making it suitable for in vivo studies. However, one of the limitations of using 2-Propylpyridin-3-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 2-Propylpyridin-3-amine. One of the areas of research is to further elucidate the compound's mechanism of action. This will help in optimizing the therapeutic potential of the compound. Another area of research is to investigate the compound's potential applications in the treatment of other neurodegenerative diseases. Additionally, the compound's potential applications in the treatment of cancer need to be further explored.
Synthesis Methods
The synthesis of 2-Propylpyridin-3-amine involves the reaction of 2-propylpyridine with ammonia under high pressure and temperature. The reaction proceeds through an intermediate step, where the 2-propylpyridine is converted to its corresponding imine, which subsequently reacts with ammonia to form 2-Propylpyridin-3-amine. The yield of the reaction can be improved by using a catalyst or by optimizing the reaction conditions.
Scientific Research Applications
2-Propylpyridin-3-amine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. It has been shown to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
188670-06-6 |
|---|---|
Product Name |
2-Propylpyridin-3-amine |
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-propylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-2-4-8-7(9)5-3-6-10-8/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
CRLDHCXPULAUOF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=N1)N |
Canonical SMILES |
CCCC1=C(C=CC=N1)N |
synonyms |
3-Pyridinamine,2-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)


![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)



![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)



